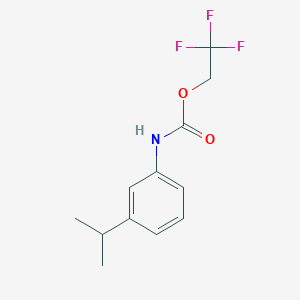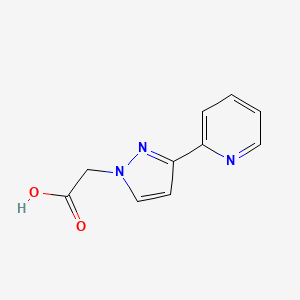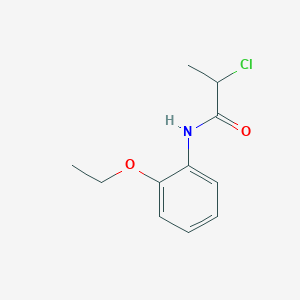
(2-Chloropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone
Descripción general
Descripción
“(2-Chloropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone” is a liver-targeted, orally available prodrug . It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . This compound selectively inhibits PCSK9 protein synthesis .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, serve as the basis for the synthesis of this compound . Various catalysts have been employed in these reactions . The structure-activity relationship of the piperidones has been established .Molecular Structure Analysis
The IUPAC name for this compound is "(2-chloropyridin-4-yl)-piperidin-1-ylmethanone" . The InChI string for this compound is "InChI=1S/C11H13ClN2O/c12-10-8-9 (4-5-13-10)11 (15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2" .Chemical Reactions Analysis
The compound exhibits intriguing properties due to its unique molecular structure, making it valuable for drug development, catalyst synthesis, and molecular biology studies.Aplicaciones Científicas De Investigación
Anti-Tubercular Agents
This compound has been investigated for its potential as an anti-tubercular agent. Research suggests that derivatives of pyrazine, which share structural similarities with this compound, have shown significant activity against Mycobacterium tuberculosis H37Ra. These derivatives have been found to be more active than the standard drug Pyrazinamide (PZA), with inhibitory concentrations (IC) ranging from 1.35 to 2.18 μM . The molecular interactions of these derivatives in docking studies indicate their suitability for further development as anti-tubercular drugs.
Antimicrobial Activity
The antimicrobial properties of related chloropyridinyl compounds have been explored through microwave-assisted synthesis of derivatives. These studies have led to the discovery of compounds with promising antimicrobial activity . It’s plausible that “(2-Chloropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone” could be modified to enhance its efficacy as an antimicrobial agent.
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of novel chemical entities. For instance, it can be used in the synthesis of aminopyrimidinyl and pyridinyl methanone derivatives, which have various applications in medicinal chemistry .
Mecanismo De Acción
Propiedades
IUPAC Name |
(2-chloropyridin-4-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-11-6-10(3-4-14-11)12(17)15-5-1-2-9(7-15)8-16/h3-4,6,9,16H,1-2,5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVPNEPKNPYBIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=NC=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(1-Phenylethyl)amino]propanamide](/img/structure/B1452621.png)
![Potassium tert-butyl N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B1452622.png)




![1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1452631.png)


![Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate](/img/structure/B1452638.png)
![2-{2-[(4-Fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1452639.png)
